4-Isobutoxybenzylamine N-Phenyl Formate

Catalog No.
S13960801
CAS No.
M.F
C18H21NO3
M. Wt
299.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isobutoxybenzylamine N-Phenyl Formate

Product Name

4-Isobutoxybenzylamine N-Phenyl Formate

IUPAC Name

phenyl N-[[4-(2-methylpropoxy)phenyl]methyl]carbamate

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-14(2)13-21-16-10-8-15(9-11-16)12-19-18(20)22-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

UNIXIBUAGDSVOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2

4-Isobutoxybenzylamine N-Phenyl Formate is a chemical compound with the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.37 g/mol. It appears as a white solid and is soluble in chloroform. This compound is primarily known as an intermediate byproduct in the synthesis of 1,3-Bis(4-isobutoxybenzyl)urea, which is an impurity involved in the preparation of Pimavanserin, a drug used for treating Parkinson's disease and psychosis . Its CAS number is 1817844-09-9, and it is categorized under building blocks and miscellaneous compounds .

Typical of amines and esters. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it can react with electrophiles to form new compounds.
  • Hydrolysis: In the presence of water, this compound may hydrolyze to yield the corresponding amine and phenolic derivatives.
  • Formation of Carbamates: The reaction with carbonyl compounds can lead to carbamate formation, which is significant in medicinal chemistry.

The synthesis of 4-Isobutoxybenzylamine N-Phenyl Formate typically involves:

  • Formation of Isobutoxybenzylamine: This can be achieved by reacting 4-isobutoxybenzaldehyde with an appropriate amine under acidic or basic conditions.
  • Esterefication: The resultant amine can then be reacted with phenyl formate in the presence of a catalyst (such as acid) to yield 4-Isobutoxybenzylamine N-Phenyl Formate.

This synthetic route highlights the importance of controlling reaction conditions to optimize yield and purity.

4-Isobutoxybenzylamine N-Phenyl Formate serves primarily as an intermediate in pharmaceutical synthesis. Its most notable application is in the production of Pimavanserin, which is used for treating Parkinson's disease-related psychosis. Additionally, it may find applications in research settings focused on developing new neuroactive compounds .

Several compounds share structural similarities with 4-Isobutoxybenzylamine N-Phenyl Formate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Benzyl FormateC₇H₈O₂Simple ester used in flavoring and fragrance
Phenyl ChloroformateC₇H₅ClO₂Reactive intermediate for acylation reactions
IsobutoxybenzeneC₉H₁₂OUsed as a solvent and chemical intermediate

Uniqueness of 4-Isobutoxybenzylamine N-Phenyl Formate

4-Isobutoxybenzylamine N-Phenyl Formate stands out due to its specific role as an intermediate in synthesizing therapeutic agents, particularly those targeting neurological conditions. Its unique structure allows for specific interactions that are not present in simpler esters or other similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

299.15214353 g/mol

Monoisotopic Mass

299.15214353 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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